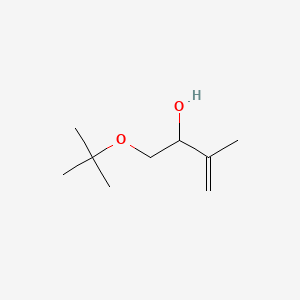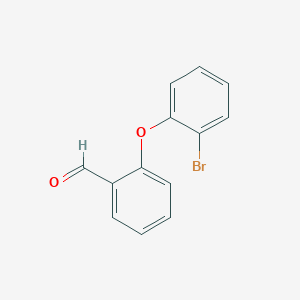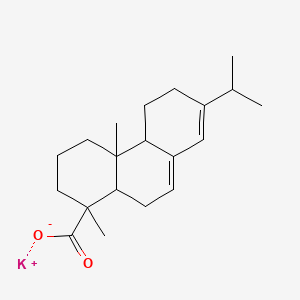![molecular formula C17H39NO6Si2 B13744259 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- CAS No. 26868-19-9](/img/structure/B13744259.png)
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is a chemical compound with the molecular formula C17H39NO6Si2. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of advanced materials and has significant industrial relevance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- typically involves the reaction of allylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines with different functional groups.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: This compound is employed in the modification of biomolecules for various biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mecanismo De Acción
The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-amine, N-ethyl-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propen-1-amine, N,N-di-2-propenyl-: Another similar compound with different substituents, affecting its reactivity and applications.
2-Methyl-2-propen-1-amine: This compound has a methyl group instead of the triethoxysilyl groups, resulting in different chemical behavior.
Uniqueness
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is unique due to its triethoxysilyl groups, which impart specific properties such as enhanced bonding capabilities and reactivity. These features make it particularly valuable in applications requiring strong adhesion and chemical stability .
Propiedades
Número CAS |
26868-19-9 |
|---|---|
Fórmula molecular |
C17H39NO6Si2 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
N,N-bis(triethoxysilylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H39NO6Si2/c1-8-15-18(16-25(19-9-2,20-10-3)21-11-4)17-26(22-12-5,23-13-6)24-14-7/h8H,1,9-17H2,2-7H3 |
Clave InChI |
JKIXQFFUDBSKMM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CN(CC=C)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


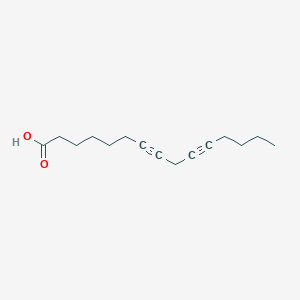
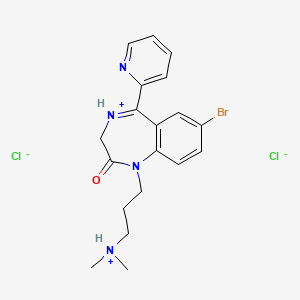
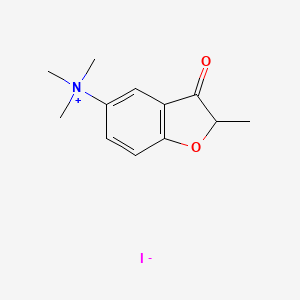
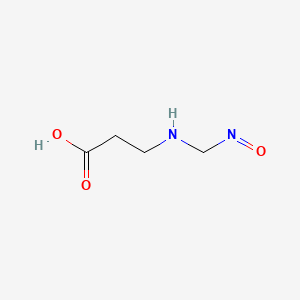
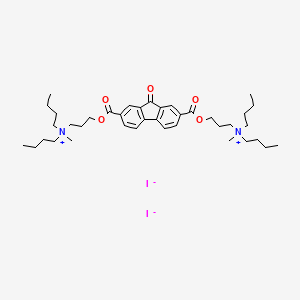
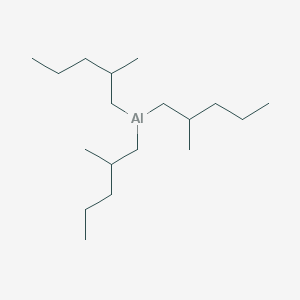
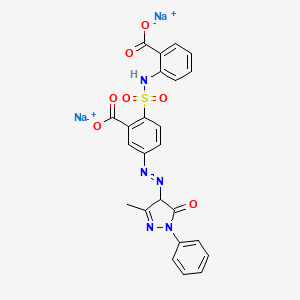
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
